

Technical Guide: Spectroscopic Data & Structural Analysis of 4-Amino-4-methyl-cyclohexanol

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Compound of Interest

Compound Name: 4-Amino-4-methyl-cyclohexanol

Cat. No.: B7966512

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Introduction & Pharmacophore Significance

4-Amino-4-methyl-cyclohexanol (CAS: 57320-60-2 for mixture; trans-isomer: 1408074-74-7; cis-isomer: 923672-50-8) is a specialized disubstituted cyclohexane scaffold. Unlike simple 1,4-disubstituted cyclohexanes, this molecule features a geminal substitution at the C4 position (amino and methyl groups) and a hydroxyl group at C1.

This structural motif is a critical building block in medicinal chemistry, particularly in the synthesis of ALK-2 inhibitors and dopamine receptor modulators (e.g., analogs of Cariprazine). The gem-methyl/amino substitution restricts conformational flexibility, often locking the cyclohexane ring into a specific chair conformation that enhances ligand-target binding affinity.

Structural & Stereochemical Analysis

Defining the stereochemistry is the first step in accurate spectroscopic assignment. Because C4 is a quaternary center with two non-hydrogen substituents, the terms cis and trans are defined by the relationship between the hydroxyl group at C1 and the amino group at C4 (based on IUPAC priority: N > C).

Conformational Thermodynamics

The cyclohexane ring exists primarily in a chair conformation. Stability is dictated by A-values (conformational free energy):

- Methyl (-CH₃): 1.70 kcal/mol
- Amino (-NH₂): 1.20 kcal/mol
- Hydroxyl (-OH): 0.87 kcal/mol

The Dominant Rule: The bulkiest group prefers the equatorial position. At the gem-disubstituted C4 position, the Methyl group (1.70) is larger than the Amino group (1.20). Therefore, the conformation placing the Methyl group equatorial is thermodynamically favored.

Isomer	Configuration	Preferred Conformation	Stability
Trans	OH and NH ₂ are trans	Me (eq), NH ₂ (ax) / OH (eq)	Most Stable (Diequatorial Me/OH)
Cis	OH and NH ₂ are cis	Me (eq), NH ₂ (ax) / OH (ax)	Less Stable (Axial OH)

Note: In the trans isomer, the Methyl (eq) and OH (eq) are 1,4-trans to each other, forcing the NH₂ to be axial. This creates a unique spectroscopic signature.

Visualizing the Stereochemistry

The following diagram illustrates the synthesis and stereochemical outcome.



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Caption: Synthetic pathway utilizing the Ritter reaction to install the gem-amino/methyl motif.

Spectroscopic Characterization

The following data distinguishes the trans-isomer (major product of thermodynamic control) from the cis-isomer.

Mass Spectrometry (MS)

- Molecular Formula: C₇H₁₅NO
- Exact Mass: 129.12 Da
- Ionization Mode: ESI (+) or EI (70 eV)

Ion (m/z)	Assignment	Mechanistic Insight
130.1	[M+H] ⁺	Protonated molecular ion.
113.1	[M+H - NH ₃] ⁺	Characteristic loss of ammonia (common in aliphatic amines).
112.1	[M+H - H ₂ O] ⁺	Dehydration of the alcohol.
95.1	[M - NH ₃ - H ₂ O] ⁺	Simultaneous loss of functional groups; formation of methyl-cyclohexadiene cation.
58.0	Fragment	Retro-Diels-Alder fragmentation or amine-containing fragment (C ₃ H ₈ N ⁺).

Infrared Spectroscopy (IR)

Key functional group diagnostics (neat/ATR):

- 3350–3250 cm⁻¹ (Broad): O-H stretching (H-bonded) overlapping with N-H stretching.
 - Differentiation: Primary amines often show two weak spikes (symmetric/asymmetric) on the broad OH shoulder.
- 2960–2850 cm⁻¹: C-H stretching (sp³).
 - Gem-dimethyl: A split peak or shoulder around 1380 cm⁻¹ is often diagnostic of the gem-methyl deformation, though obscured here by ring modes.
- 1580–1650 cm⁻¹: N-H bending (scissoring) of the primary amine.

- 1050–1100 cm^{-1} : C-O stretch (secondary alcohol).

Nuclear Magnetic Resonance (^1H NMR)

Solvent: DMSO- d_6 or CDCl_3 (Data standardized to CDCl_3 for clarity). Frequency: 400 MHz.

Trans-**4-Amino-4-methyl-cyclohexanol** (Major Isomer)

Configuration: OH (equatorial), Me (equatorial), NH_2 (axial).

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
3.55	tt (triplet of triplets)	1H	H1 (Axial)	The proton geminal to OH. Large coupling constants (Hz) indicate H1 is axial, confirming OH is equatorial.
1.18	Singlet	3H	C4-Methyl	Sharp singlet. Chemical shift is typical for a methyl on a quaternary carbon bearing nitrogen.
1.80 – 1.65	Multiplet	4H	H2/H6 (Equatorial)	Deshielded by proximity to OH/NH ₂ .
1.50 – 1.35	Multiplet	4H	H3/H5 (Axial/Eq)	Ring methylene envelope.
1.20	Broad s	3H	-OH, -NH ₂	Exchangeable protons (shift varies with concentration/solvent).

Cis-4-Amino-4-methyl-cyclohexanol (Minor Isomer)

Configuration: OH (axial), Me (equatorial), NH₂ (axial).

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
3.90	Broad singlet / narrow m	1H	H1 (Equatorial)	The proton geminal to OH. Small couplings (Hz) indicate H1 is equatorial, confirming OH is axial.
1.22	Singlet	3H	C4-Methyl	Slightly downfield due to 1,3-diaxial interaction with the axial OH.

Experimental Protocol: Synthesis & Isolation

To ensure high-quality spectroscopic data, the compound must be synthesized with stereocontrol. The Ritter Reaction route is preferred for generating the gem-methyl/amino center.

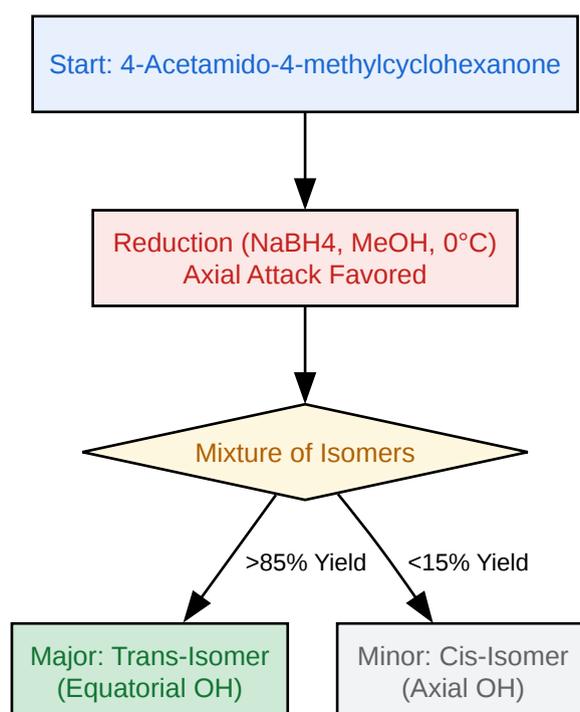
Reagents & Equipment[1]

- Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (Protected 1,4-cyclohexanedione).
- Reagents: Methylmagnesium bromide (MeMgBr), Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄), Sodium Borohydride (NaBH₄).
- Purification: Column chromatography (DCM/MeOH/NH₄OH).

Step-by-Step Methodology

- Grignard Addition: React 1,4-dioxaspiro[4.5]decan-8-one with MeMgBr (1.2 eq) in THF at 0°C to yield the tertiary alcohol (8-methyl-1,4-dioxaspiro[4.5]decan-8-ol).
- Ritter Reaction: Treat the tertiary alcohol with MeCN and conc. H₂SO₄ at 0°C -> RT. This installs the acetamido group at C4.

- Note: Acidic conditions also hydrolyze the ketal, yielding 4-acetamido-4-methylcyclohexanone.
- Stereoselective Reduction: Dissolve the ketone in MeOH at 0°C. Add NaBH₄ (0.5 eq) portion-wise.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Hydride attacks the ketone from the axial face (less hindered), yielding the equatorial alcohol (Trans isomer) as the major product.
- Hydrolysis: Reflux the acetamide in 6N HCl for 12 hours to cleave the acetyl group.
- Workup: Basify with NaOH to pH >12, extract with DCM/Isopropanol (3:1), and concentrate.
- Salt Formation (Optional): Treat with HCl in ether to isolate the stable 4-amino-4-methylcyclohexanol hydrochloride salt for storage.



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Caption: Stereochemical outcome of the ketone reduction step.

References

- PubChem Compound Summary.**4-Amino-4-methyl-cyclohexanol**. National Center for Biotechnology Information. [[Link](#)]
- Organic Chemistry Portal.Ritter Reaction: Mechanism and Application. [[Link](#)]

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